An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is a key building block in medicinal chemistry and agrochemical synthesis. Its trifluoromethylated aromatic structure often imparts desirable properties such as enhanced metabolic stability and lipophilicity to target molecules. The presence of a reactive bromomethyl group allows for versatile downstream functionalization, making it a valuable intermediate for constructing complex molecular architectures. A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthesis, and for the accurate characterization of its derivatives. This guide provides a detailed overview of the known physical characteristics of this compound, outlines standard methodologies for their determination, and discusses the interpretation of its spectral data.
Core Molecular and Physical Characteristics
A precise understanding of the fundamental physical constants of a compound is the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for quality control.
| Property | Value | Source |
| CAS Number | 346603-68-7 | [1] |
| Molecular Formula | C₁₀H₈BrF₃O₂ | [1][2][3] |
| Molecular Weight | 297.07 g/mol | [1][2][3] |
| Physical Form | Solid | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
Melting Point
The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, while a broad range often indicates the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point of Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is most commonly and accurately achieved using the capillary method.
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Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated. The temperature range over which the substance melts is observed.
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Methodology:
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Sample Preparation: A small amount of the dry solid is finely ground on a watch glass. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Determination: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (completion of melting) are recorded as the melting range.
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Figure 1: Workflow for Capillary Melting Point Determination.
Boiling Point
Given that this compound is a solid at room temperature, its boiling point is expected to be significantly high and would likely require measurement under reduced pressure to prevent decomposition.
Experimental Protocol: Boiling Point Determination under Reduced Pressure
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Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.
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Methodology:
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Apparatus Setup: A small-scale distillation apparatus is assembled. A small sample of the compound is placed in the distillation flask along with a boiling chip or a magnetic stir bar.
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Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is reduced to a stable, known value.
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Heating: The distillation flask is heated gently.
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Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb is recorded as the boiling point at that specific pressure.
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Figure 2: Workflow for Boiling Point Determination under Reduced Pressure.
Density
The density of a solid organic compound can be determined by displacement of a liquid in which it is insoluble.
Experimental Protocol: Density Determination by Liquid Displacement
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Principle: The volume of an irregularly shaped solid can be determined by measuring the volume of a liquid it displaces. The density is then calculated from the mass and the determined volume.
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Methodology:
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Mass Measurement: A known mass of the solid compound is accurately weighed.
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Liquid Selection: A liquid in which the compound is completely insoluble is chosen (e.g., a saturated hydrocarbon).
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Volume Measurement: A known volume of the selected liquid is placed in a graduated cylinder.
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Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
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Final Volume: The new volume of the liquid is recorded. The difference between the initial and final volumes gives the volume of the solid.
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Calculation: Density is calculated by dividing the mass of the solid by its volume.
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Solubility
A qualitative assessment of solubility in a range of solvents is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatography.
Qualitative Solubility Profile:
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | The molecule is largely nonpolar due to the aromatic ring and the trifluoromethyl and bromomethyl groups. |
| Methanol, Ethanol | Soluble | The ester functionality can engage in hydrogen bonding with protic solvents. |
| Dichloromethane, Chloroform | Soluble | Halogenated solvents are good at dissolving moderately polar and nonpolar compounds. |
| Diethyl Ether, Tetrahydrofuran | Soluble | Ethereal solvents are good general solvents for a wide range of organic compounds. |
| Hexane, Toluene | Sparingly Soluble to Soluble | Solubility will depend on the balance between the polar ester group and the nonpolar aromatic and alkyl portions. |
Experimental Protocol: Qualitative Solubility Testing
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Methodology:
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A small, consistent amount of the solid (e.g., 10 mg) is placed in a series of test tubes.
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A small volume of each test solvent (e.g., 1 mL) is added to the respective test tubes.
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The tubes are agitated and observed for the dissolution of the solid at room temperature.
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If the solid does not dissolve, the mixture can be gently warmed to assess solubility at elevated temperatures.
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Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the substitution pattern. The benzylic protons will appear as a singlet, and the methyl ester protons will also be a singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the trifluoromethyl carbon, the bromomethyl carbon, and the methyl carbon of the ester.
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¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
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A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.
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C-O stretching vibrations for the ester, typically in the range of 1000-1300 cm⁻¹.
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C-H stretching and bending vibrations for the aromatic ring and the methyl and bromomethyl groups.
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C-F stretching vibrations, which are typically strong and appear in the 1000-1400 cm⁻¹ region.
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C-Br stretching vibration, which will appear at a lower frequency, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of the bromine atom, the methoxy group, or other fragments.
Safety and Handling
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is a reactive chemical and should be handled with appropriate safety precautions.
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Hazards: Based on the functional groups present, this compound is likely to be an irritant to the skin, eyes, and respiratory tract. Benzyl bromides are known lachrymators.
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Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Conclusion
This technical guide provides a comprehensive overview of the key physical properties of Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate. While some experimental data is not yet publicly available, the provided protocols for their determination offer a clear path for researchers to characterize this important synthetic intermediate fully. The outlined spectroscopic features will aid in the confirmation of its structure and the assessment of its purity. Adherence to the recommended safety procedures is essential for the safe handling of this reactive compound.
References
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MySkinRecipes. Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate.[Link]
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PubChem. Bromo 2-methyl-3-(trifluoromethyl)benzoate.[Link]
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NIST Chemistry WebBook. Methyl-2-bromobenzoate.[Link]
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ResearchGate. FT-IR, FT-Raman and theoretical NBO, NLO and MESP analysis of 4-bromoveratrole by ab-initio HF and DFT methods.[Link]
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PubChem. Methyl 2-(bromomethyl)-3-fluorobenzoate.[Link]
